molecular formula C18H17N3OS B4426447 2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B4426447
M. Wt: 323.4 g/mol
InChI Key: HUDDGWRKBRMEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a family of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression. In recent years, there has been a growing interest in the development of HDAC inhibitors as a potential treatment for cancer, neurodegenerative diseases, and other conditions.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is related to its ability to inhibit HDAC enzymes. This compound are responsible for the removal of acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC activity, this compound promotes the acetylation of histones, which results in the activation of gene expression. This mechanism is thought to underlie the anti-tumor effects of HDAC inhibitors, as the activation of certain genes can lead to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. HDAC inhibitors have been shown to have neuroprotective effects, and there is growing interest in their potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its specificity for HDAC enzymes. This compound has been shown to selectively inhibit certain classes of HDAC enzymes, which may reduce the potential for off-target effects. However, one of the limitations of using HDAC inhibitors in lab experiments is their potential toxicity. HDAC inhibitors have been shown to have cytotoxic effects in some cell types, and the optimal dosing and treatment regimens for these compounds are still being investigated.

Future Directions

There are several future directions for research on 2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide and other HDAC inhibitors. One area of interest is the development of more specific and potent HDAC inhibitors, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of the combination of HDAC inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy. Finally, there is growing interest in the use of HDAC inhibitors in the treatment of non-cancerous conditions, such as neurodegenerative diseases and inflammatory disorders.

Scientific Research Applications

2-[(3-cyano-2-pyridinyl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. HDAC inhibitors have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer.

properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c19-11-14-7-4-10-20-18(14)23-12-17(22)21-16-9-3-6-13-5-1-2-8-15(13)16/h3-4,6-7,9-10H,1-2,5,8,12H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDDGWRKBRMEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CSC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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